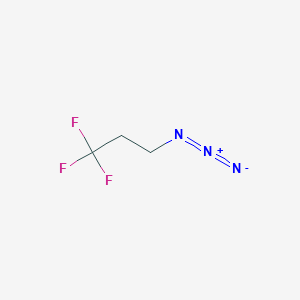

3-Azido-1,1,1-trifluoropropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Melt-Cast Explosive Development

3-Azido-1,1,1-trifluoropropane: has been researched for its potential as a melt-cast explosive. The compound’s low melting temperature (78 °C) and significant final mass loss (88.2%) under atmospheric pressure make it a candidate for melt-cast explosives . Its thermal behavior suggests that it could be used as an energetic plasticizer, enhancing the properties of other explosive materials .

Synthesis of Bicyclo[1.1.1]pentanes

The azido group in 3-Azido-1,1,1-trifluoropropane can be utilized in the synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes. This process involves azidoheteroarylation of [1.1.1]propellane, which is a novel reaction providing a versatile synthetic handle for the bicyclo[1.1.1]pentane framework, with potential applications in synthetic organic chemistry .

Energetic Material Research

The azido group’s contribution to the enthalpy of formation of energetic materials is superior to traditional –NO2 units. Studies have shown that replacing –NO2 with –N3 leads to higher enthalpy of formation, making 3-Azido-1,1,1-trifluoropropane a valuable compound for developing novel energetic materials with unique properties .

Thermal Decomposition Analysis

The compound’s thermal decomposition has been studied using TG/DSC–FTIR–MS quadruple technology. The analysis of small molecular fragments from the thermolysis of 3-Azido-1,1,1-trifluoropropane includes molecules like H2, H2O, CN, HCN, N2, NO, C2H2O, HN3, CO2, and NO2. This information is crucial for understanding the compound’s behavior under different conditions and for safety assessments .

Flow Synthesis of 1,2,3-Triazoles

A practical flow synthesis method for 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established, which could potentially use 3-Azido-1,1,1-trifluoropropane as a starting material. This synthesis is performed under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .

作用機序

Target of Action

The primary target of 3-Azido-1,1,1-trifluoropropane is the azide-alkyne Huisgen cycloaddition . This is a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole .

Mode of Action

The compound interacts with its target through a process known as the azide-alkyne Huisgen cycloaddition . In this reaction, the azide component of 3-Azido-1,1,1-trifluoropropane reacts with an alkyne to form a product triazole . This reaction can occur as a mixture of 1,4-adduct and 1,5-adduct at 98 °C in 18 hours .

Biochemical Pathways

The azide-alkyne Huisgen cycloaddition is the primary biochemical pathway affected by 3-Azido-1,1,1-trifluoropropane . The downstream effects of this pathway involve the formation of 1,2,3-triazoles .

Result of Action

The result of the action of 3-Azido-1,1,1-trifluoropropane is the formation of a 1,2,3-triazole . This is achieved through the azide-alkyne Huisgen cycloaddition .

Action Environment

The action, efficacy, and stability of 3-Azido-1,1,1-trifluoropropane can be influenced by various environmental factors. For instance, the azide-alkyne Huisgen cycloaddition can be catalyzed by copper (I), and the reaction works much better using a mixture of copper (II) (e.g., copper (II) sulfate) and a reducing agent (e.g., sodium ascorbate) to produce Cu (I) in situ . The reaction can be run in a variety of solvents, and mixtures of water and a variety of (partially) miscible organic solvents including alcohols, DMSO, DMF, t BuOH and acetone .

特性

IUPAC Name |

3-azido-1,1,1-trifluoropropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3N3/c4-3(5,6)1-2-8-9-7/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQRJIDOINEWCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2992336.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2992337.png)

![3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2992344.png)

![N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2992345.png)

![2-[2-(Methoxycarbonyl)phenyl]acetic acid](/img/structure/B2992349.png)

![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2992350.png)